

Technical Guide: Physicochemical Properties of 2-Bromo-4-fluoro-5-methylbenzonitrile

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Compound of Interest

Compound Name: 2-Bromo-4-fluoro-5-methylbenzonitrile

Cat. No.: B1360010

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of the available physical and chemical properties of **2-Bromo-4-fluoro-5-methylbenzonitrile**. Due to the compound's status as a specialized chemical intermediate, publicly available data on its experimental physical properties is limited. This document compiles verified identifiers and presents standardized methodologies for the experimental determination of key physical properties relevant to research and development.

Chemical Identity and Core Properties

2-Bromo-4-fluoro-5-methylbenzonitrile is a substituted aromatic nitrile compound. Its structure incorporates a bromine atom, a fluorine atom, and a methyl group on the benzonitrile framework, making it a valuable building block in medicinal chemistry and materials science.

The primary molecular identifiers for this compound are summarized below.

Property	Value	Source
CAS Number	916792-07-9	[1]
Molecular Formula	C ₈ H ₅ BrFN	[2][3]
Molecular Weight	214.03 g/mol	[2][3][4]
Purity (Typical)	≥96%	[1]

Note: Specific experimental data for properties such as melting point, boiling point, and density for **2-Bromo-4-fluoro-5-methylbenzonitrile** (CAS 916792-07-9) are not readily available in the public domain. The following sections describe the standard experimental protocols used to determine these essential characteristics.

Standard Experimental Protocols for Physical Property Determination

The following are detailed, generalized protocols for the characterization of a novel chemical entity like **2-Bromo-4-fluoro-5-methylbenzonitrile**.

The melting point is a critical indicator of purity. DSC is a primary method for its determination.

- Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. The melting point is identified as the onset temperature of the endothermic melting peak.
- Methodology:
 - Sample Preparation: 1-5 mg of the crystalline compound is accurately weighed into an aluminum DSC pan. The pan is then hermetically sealed.
 - Instrument Setup: A calibrated Differential Scanning Calorimeter is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).
 - Thermal Program: The sample is subjected to a controlled temperature program. A typical program involves:
 - Equilibration at a temperature well below the expected melting point (e.g., 25°C).
 - Heating at a constant rate (e.g., 10°C/min) to a temperature significantly above the melting point.
 - Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed. The onset temperature of the sharp, endothermic peak is reported as the melting point. The peak area can be used to calculate the enthalpy of fusion.

For non-volatile compounds, the boiling point is often determined under reduced pressure to prevent decomposition.

- Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.
- Methodology:
 - Apparatus: A specialized ebulliometer or a micro-distillation apparatus is used. The system is connected to a vacuum pump and a calibrated pressure gauge (manometer).
 - Procedure:
 - A small sample (0.5-2 mL) is placed in the boiling flask along with a boiling chip or magnetic stirrer to ensure smooth boiling.
 - The system pressure is reduced to a stable, desired level (e.g., 10 mmHg).
 - The sample is slowly heated until a steady reflux of condensate is observed on the thermometer bulb.
 - The temperature at which the liquid and vapor are in equilibrium is recorded as the boiling point at that specific pressure.
 - Correction: If required, the boiling point at standard pressure can be estimated using a nomograph or the Clausius-Clapeyron equation, although this is less accurate than direct measurement.

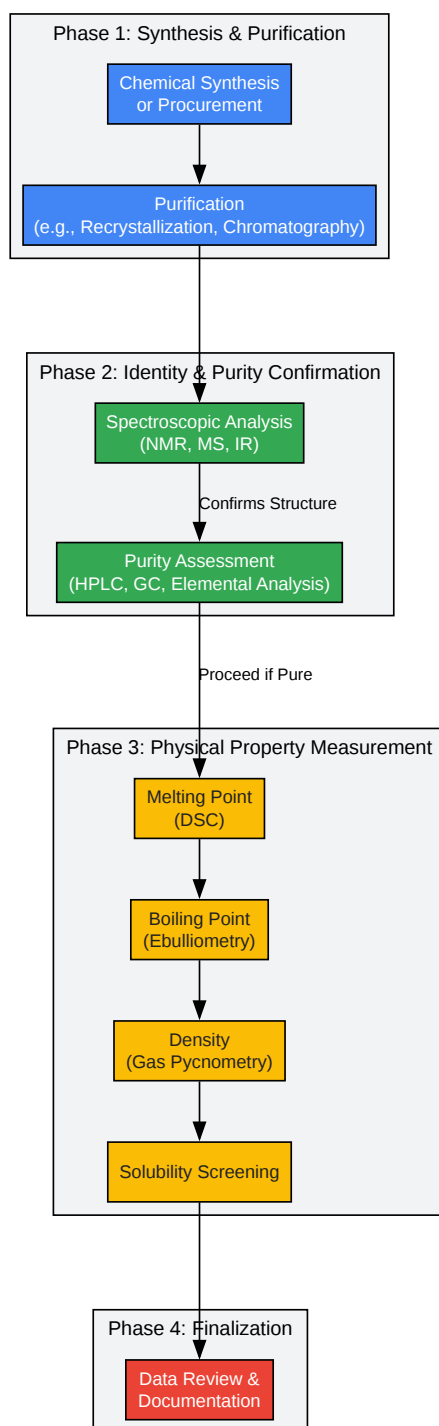
Gas pycnometry provides a highly accurate measurement of the true density of a solid powder.

- Principle: This technique measures the volume of a solid object of known mass by detecting the pressure change when a known volume of an inert gas (typically helium) is introduced into a sealed chamber containing the sample.
- Methodology:
 - Calibration: The instrument is calibrated using a standard sphere of a known, precise volume.

- Sample Preparation: The sample is accurately weighed and placed into the sample chamber.
- Measurement Cycle:
 - The sample chamber is repeatedly purged with helium to remove any adsorbed gases.
 - A known quantity of helium is introduced from a reference chamber into the sample chamber.
 - The resulting equilibrium pressure is measured. The volume of the sample is calculated based on the pressure difference (Boyle's Law).
- Calculation: The density (ρ) is calculated by dividing the sample's mass (m) by its measured volume (V).

Physicochemical Characterization Workflow

The logical workflow for characterizing a new or synthesized chemical compound involves several integrated steps to confirm its identity, purity, and fundamental physical properties. This process ensures data reliability for subsequent research and development activities.



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Caption: Workflow for Physicochemical Characterization.

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